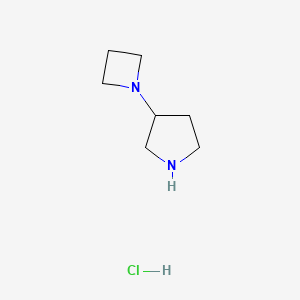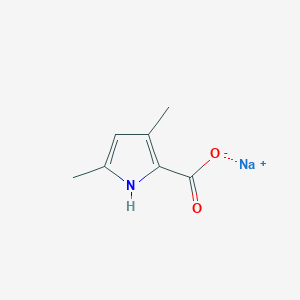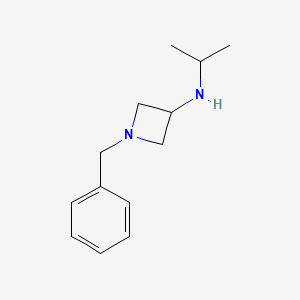
2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride
Overview
Description
2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride, also known as SKF-82958, is a selective dopamine D1 receptor agonist that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 247.7 g/mol. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride is believed to involve the activation of dopamine D1 receptors in the brain. By stimulating these receptors, this compound increases the release of dopamine, a neurotransmitter that is involved in the regulation of mood, movement, and motivation.
Biochemical and physiological effects:
In addition to its therapeutic effects, 2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the expression of c-Fos, a protein that is involved in the regulation of gene expression in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride in lab experiments is its specificity for dopamine D1 receptors. This allows researchers to selectively activate these receptors without affecting other dopamine receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several future directions for research on 2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride. One area of interest is the development of novel therapeutic applications for this compound, particularly in the treatment of neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on neuronal function and behavior. Finally, there is a need for further research on the safety and toxicity of this compound, particularly with regard to its potential for long-term use in humans.
Scientific Research Applications
2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride has been extensively studied for its potential therapeutic applications. In Parkinson's disease, this compound has been shown to improve motor function and reduce the incidence of dyskinesia. In schizophrenia, it has been shown to improve cognitive function and reduce negative symptoms. In drug addiction, it has been shown to reduce drug-seeking behavior and prevent relapse.
properties
IUPAC Name |
2-(3-aminopropyl)isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-7-3-8-14-9-6-10-4-1-2-5-11(10)12(14)15;/h1-2,4-6,9H,3,7-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXIDSBMCIXSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696800 | |
| Record name | 2-(3-Aminopropyl)isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)isoquinolin-1(2H)-one hydrochloride | |
CAS RN |
857808-68-5 | |
| Record name | 2-(3-Aminopropyl)isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)




![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)
![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)




